3,5-dibromo-2-hydroxybenzoate

Description

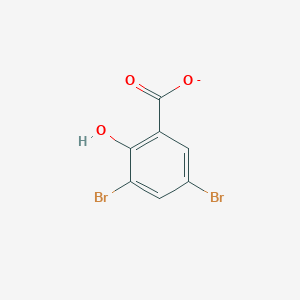

Structure

3D Structure

Properties

Molecular Formula |

C7H3Br2O3- |

|---|---|

Molecular Weight |

294.9 g/mol |

IUPAC Name |

2,4-dibromo-6-carboxyphenolate |

InChI |

InChI=1S/C7H4Br2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)/p-1 |

InChI Key |

BFBZHSOXKROMBG-UHFFFAOYSA-M |

SMILES |

C1=C(C=C(C(=C1Br)[O-])C(=O)O)Br |

Isomeric SMILES |

C1=C(C=C(C(=C1C(=O)[O-])O)Br)Br |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)[O-])O)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 3,5-Dibromo-2-hydroxybenzoic Acid

Two primary pathways for the synthesis of 3,5-dibromo-2-hydroxybenzoic acid have been well-established: a multi-step approach starting from phenol (B47542) and a more direct method involving the bromination of salicylic (B10762653) acid.

A versatile, albeit multi-step, synthesis of 3,5-dibromo-2-hydroxybenzoic acid begins with phenol. askfilo.com This method necessitates the use of a protecting group to shield the reactive hydroxyl group during the initial stages of the synthesis.

The key steps in this synthetic sequence are:

Protection of the Hydroxyl Group : The hydroxyl group of phenol is first protected to prevent unwanted side reactions during subsequent steps. askfilo.com A common protecting group for this purpose is the methoxymethyl (MOM) group, which is introduced by reacting phenol with chloromethyl methyl ether (MOM-Cl) in the presence of a base like sodium hydride. askfilo.com

Bromination : The protected phenol then undergoes electrophilic aromatic substitution to introduce two bromine atoms onto the aromatic ring at the 3 and 5 positions. askfilo.com This is typically achieved using bromine (Br₂) and a Lewis acid catalyst such as aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃). askfilo.com

Carboxylation (Kolbe-Schmitt Reaction) : The carboxyl group is introduced at the 2-position via the Kolbe-Schmitt reaction. askfilo.comwikipedia.org The 3,5-dibromo-protected phenol is treated with a strong base like sodium hydroxide (B78521) to form the corresponding phenoxide. This phenoxide then reacts with carbon dioxide under high pressure and temperature (e.g., 100 atm and 125°C) to yield the carboxylated product. askfilo.comwikipedia.org

Deprotection : The final step involves the removal of the protecting group to reveal the free hydroxyl group. askfilo.com In the case of a MOM group, this is typically accomplished by treatment with an acid, such as hydrochloric acid. askfilo.com

This multi-step approach offers a high degree of control over the substitution pattern on the aromatic ring, ensuring the desired regiochemistry of the final product.

A more direct and atom-economical approach to 3,5-dibromo-2-hydroxybenzoic acid involves the direct bromination of salicylic acid (2-hydroxybenzoic acid). This method is often preferred for its simplicity and the commercial availability of the starting material.

The reaction is typically carried out by treating salicylic acid with a brominating agent in a suitable solvent. While solvents like acetic acid and chloroform (B151607) have been traditionally used, the use of aqueous media is also a viable and more environmentally friendly option. google.comresearchgate.net

Key parameters for this reaction include:

Brominating Agent : Bromine (Br₂) or N-bromosuccinimide (NBS) are commonly employed as the source of electrophilic bromine.

Solvent : An improved process utilizes aqueous p-dioxane as the solvent, with a water content of 10-70% being optimal. google.com

Temperature : The reaction temperature is typically controlled between 20°C and 100°C. google.com

Stoichiometry : To ensure complete dibromination, a slight excess of the brominating agent (2-2.2 moles of bromine per mole of salicylic acid) is often used. google.com

This direct bromination method can provide high yields of the desired product, often exceeding 90%. google.com

Multi-Step Synthesis from Phenol via Protecting Group Chemistry and Carboxylation (Kolbe-Schmitt Reaction)

Synthesis of Esters and Other Derivatives of 3,5-Dibromo-2-hydroxybenzoate

The carboxylic acid functionality of 3,5-dibromo-2-hydroxybenzoic acid allows for its conversion into a variety of ester derivatives. These esters are valuable intermediates in further organic syntheses.

The methyl ester of 3,5-dibromo-2-hydroxybenzoic acid can be prepared through standard esterification procedures. A general approach involves the methylation of the carboxyl group using methanol (B129727) under acidic conditions.

Similarly, the ethyl ester is synthesized by the esterification of 3,5-dibromo-2-hydroxybenzoic acid with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is often carried out under reflux conditions to drive the reaction to completion.

The reactivity of the carboxyl group also allows for the synthesis of more complex and functionalized benzoate (B1203000) derivatives. An example is the formation of 2-(dimethylamino)-2-oxoethyl this compound. The synthesis of such derivatives opens up possibilities for creating a wide range of compounds with potentially interesting chemical and physical properties.

Interactive Data Tables

Table 1: Synthesis of 3,5-Dibromo-2-hydroxybenzoic Acid

| Starting Material | Key Reagents | Reaction Type | Product |

| Phenol | 1. MOM-Cl, NaH2. Br₂, FeBr₃3. NaOH, CO₂, high P/T4. HCl | Protection, Bromination, Kolbe-Schmitt, Deprotection | 3,5-Dibromo-2-hydroxybenzoic acid |

| Salicylic acid | Br₂, aqueous p-dioxane | Electrophilic Aromatic Substitution | 3,5-Dibromo-2-hydroxybenzoic acid |

Table 2: Synthesis of Esters of 3,5-Dibromo-2-hydroxybenzoic Acid

| Starting Material | Reagent | Reaction Type | Product |

| 3,5-Dibromo-2-hydroxybenzoic acid | Methanol, H⁺ | Esterification | Methyl this compound |

| 3,5-Dibromo-2-hydroxybenzoic acid | Ethanol, H⁺ | Esterification | Ethyl this compound |

Generation of Nitrogen-Containing Analogues (e.g., 4-amino-3,5-dibromo-2-hydroxybenzoic acid)

The introduction of a nitrogen-containing functional group, specifically an amino group, onto the 3,5-dibromo-2-hydroxybenzoic acid scaffold is a key transformation for creating derivatives with altered chemical properties. One notable example is the synthesis of 4-amino-3,5-dibromo-2-hydroxybenzoic acid.

A documented synthetic route involves the direct halogenation of a protected para-amino-ortho-hydroxybenzoic acid or its ester. nih.govjchr.org For instance, the synthesis of 4-amino-3,5-dibromo-2-hydroxybenzoic acid can be achieved through the bromination of 4-aminosalicylic acid. A typical procedure involves dissolving the starting material in a suitable solvent and treating it with a brominating agent.

In one specific example, 4-amino-3,5-dibromo-2-hydroxybenzoic acid was synthesized with a high yield of 93.0% and a purity of 99%. nih.govjchr.org The process involved pouring the reaction system into ice water, followed by filtration and washing. The crude product was further purified by recrystallization from ethyl acetate (B1210297) to yield the final product. nih.govjchr.org The identity of the compound was confirmed by mass spectrometry. nih.govjchr.org Similar strategies have been employed for the synthesis of related halogenated aminobenzoic acids, such as 2-amino-3,5-dibromobenzoic acid and 2-amino-3,5-diiodobenzoic acid, which were characterized using single-crystal X-ray diffraction and various spectroscopic methods. libretexts.org

Reactivity and Chemical Transformations of the this compound Moiety

The chemical behavior of the this compound structure is governed by the interplay of its three functional groups: the hydroxyl (-OH), the carboxyl (-COOH), and the two bromine (-Br) atoms attached to the aromatic ring. These groups influence the electron density distribution and steric environment of the ring, dictating its reactivity in various transformations.

Electrophilic Aromatic Substitution Reactions

In the case of this compound, the positions ortho (position 6) and para (position 4) to the activating hydroxyl group are the most likely sites for substitution. However, positions 3 and 5 are already occupied by bromine atoms. Therefore, further electrophilic substitution would be directed primarily to position 4, which is vacant, and to a lesser extent, position 6. The strong deactivating effect of the two bromine atoms and the carboxyl group means that harsh reaction conditions are typically required to achieve further substitution. khanacademy.orgnih.gov The general mechanism for EAS involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org

Nucleophilic Substitution of Bromine Atoms

Nucleophilic substitution reactions on the this compound moiety involve the replacement of one or both bromine atoms by a nucleophile. researchgate.net Aromatic nucleophilic substitution (NAS) is typically challenging because it requires the attack of a nucleophile on an electron-rich aromatic ring. msu.edu However, the presence of electron-withdrawing groups on the ring can facilitate this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). msu.edu

In this compound, the carboxylic acid group acts as an electron-withdrawing group, which can promote the substitution of the bromine atoms. The reaction generally requires a strong nucleophile and may necessitate elevated temperatures. The general form of this reaction involves the nucleophile attacking the carbon atom bearing the bromine, leading to the departure of the bromide ion as the leaving group. researchgate.netchemicalbook.com

Esterification and Hydrolysis Processes

The carboxylic acid group of this compound readily undergoes esterification. This reaction typically involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. nih.gov For instance, the methyl ester, methyl this compound, is a known derivative. chemistrysteps.com The process can also be carried out by reacting the hydroxybenzoic acid with a halogenated derivative in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. libretexts.org

Conversely, the corresponding esters can be converted back to the parent carboxylic acid through hydrolysis. This is typically achieved by heating the ester with an aqueous solution of a strong acid or base. Alkaline hydrolysis, for example, proceeds via cleavage of the ester linkage to yield the carboxylate salt, which upon acidification, gives the carboxylic acid.

Table 1: Esterification Methods for Hydroxybenzoic Acids

| Method | Reagents | Conditions | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating | nih.gov |

| Williamson-type Synthesis | Halogenated Hydrocarbon, Tertiary Amine | Homogeneous liquid phase | libretexts.org |

Reductive Transformations

The this compound moiety can undergo reductive transformations targeting either the bromine substituents or the carboxylic acid group.

Reductive Dehalogenation: The removal of the bromine atoms from the aromatic ring is a significant transformation. This can be accomplished through catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is often chemoselective, allowing for the removal of halogens without affecting other functional groups like carboxylic acids. Alternative reducing agents, such as sodium sulfite (B76179) in an aqueous medium, have also been used for the reductive dehalogenation of halogenated phenols under mild conditions. The biological removal of halogens from organic compounds can also be achieved by enzymes known as reductive dehalogenases.

Reduction of the Carboxylic Acid: The carboxylic acid group can be reduced to a primary alcohol (3,5-dibromobenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Nitrosodecarboxylation Mechanisms in Related Halogenated Hydroxybenzoic Acids

Nitrosation reactions involve the reaction of a compound with a source of the nitrosonium ion (NO⁺), typically generated in situ from sodium nitrite (B80452) and a strong acid. For highly activated aromatic rings, such as phenols, this can lead to electrophilic substitution on the ring. chemicalbook.com

In the case of certain substituted salicylic acids, the reaction with nitrous acid can lead to nitrosodecarboxylation, where the carboxyl group is replaced by a nitroso group. The mechanism begins with the formation of the electrophilic nitrosonium ion (NO⁺). This electrophile then attacks the activated aromatic ring. For salicylic acid derivatives, the position of attack is influenced by the existing substituents. The highly activating hydroxyl group directs the incoming electrophile to the ortho and para positions. If one of these positions is occupied by the carboxyl group, an ipso-substitution can occur. The intermediate formed then loses carbon dioxide and a proton to yield the nitroso-substituted phenol. The presence of halogen atoms on the ring influences the electron density and can affect the rate and outcome of the reaction.

Coupling Reactions

The bromine substituents at the C3 and C5 positions of the this compound scaffold are excellent leaving groups, rendering the molecule a versatile substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures. The reactivity of the carbon-bromine bonds can be exploited to introduce a wide range of functional groups, making this compound a valuable building block.

Ullmann Reaction

The Ullmann reaction, traditionally involving copper-catalyzed coupling of two aryl halides, is a classic method for forming symmetrical biaryl compounds. organic-chemistry.orgresearchgate.net This transformation typically requires high temperatures to proceed effectively. organic-chemistry.org A variation, known as the Ullmann-type reaction or Ullmann condensation, involves the copper-catalyzed nucleophilic aromatic substitution between an aryl halide and various nucleophiles, such as alcohols or phenols, to form aryl ethers. organic-chemistry.orgmdpi.comarkat-usa.org This method has proven useful for C-O bond formation. arkat-usa.org Modern advancements have expanded the scope of this reaction, including on-surface synthesis protocols where precursors form covalently bonded nanostructures on metallic substrates. nih.gov

Table 1: Overview of Ullmann Coupling Reactions

| Reaction Type | Catalyst | Key Reactants | Bond Formed |

| Classic Ullmann | Copper (Cu) | Aryl Halide + Aryl Halide | C(sp²)–C(sp²) |

| Ullmann-Type (Ether Synthesis) | Copper (Cu) | Aryl Halide + Alcohol/Phenol | C(sp²)–O |

Sonogashira Coupling

The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. wikipedia.org This cross-coupling reaction is typically catalyzed by a palladium complex, with a copper(I) salt, such as cuprous iodide, acting as a co-catalyst in the presence of a mild base. wikipedia.orgnih.govlibretexts.org The reaction proceeds under mild conditions, often at room temperature, and demonstrates broad functional group tolerance. wikipedia.orglibretexts.org

Detailed research has demonstrated the application of Sonogashira coupling to derivatives of this compound. In one synthetic pathway, methyl 4-trifluoroacetylamino-3,5-dibromo-2-hydroxybenzoate was successfully coupled with an acetylenic partner. google.com This reaction highlights the utility of the dibrominated scaffold in building complex benzofuran (B130515) structures. google.com

Table 2: Research Findings on Sonogashira Coupling of a this compound Derivative google.com

| Parameter | Details |

| Substrate | Methyl 4-trifluoroacetylamino-3,5-dibromo-2-hydroxybenzoate |

| Reagent | Triethylethynylsilicon |

| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride |

| Copper Co-catalyst | Cuprous iodide (CuI) |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Solvent | 2-Methyltetrahydrofuran |

| Temperature | 60 to 65 °C |

| Reaction Time | 6 hours |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.orglibretexts.org The C-Br bonds in this compound can serve as the electrophilic sites for this transformation, enabling the introduction of vinyl groups onto the aromatic ring.

Table 3: General Components of the Heck Reaction

| Component | Role | Common Examples |

| Aryl/Vinyl Halide | Electrophile | Aryl bromides, iodides |

| Alkene | Nucleophile | Styrene, acrylates |

| Catalyst | Facilitates C-C bond formation | Pd(OAc)₂, Pd(PPh₃)₄ |

| Base | Regenerates Pd(0) catalyst | Triethylamine, K₂CO₃ |

| Solvent | Reaction Medium | DMF, acetonitrile |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for the formation of C(sp²)-C(sp²) bonds. preprints.orgresearchgate.net The reaction pairs an aryl or vinyl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. preprints.orgmdpi.com A key advantage of the Suzuki-Miyaura reaction is its high tolerance for a wide variety of functional groups on both coupling partners. researchgate.net

For a substrate like this compound, the two bromine atoms offer sites for sequential or double Suzuki-Miyaura couplings. This allows for the synthesis of unsymmetrically or symmetrically substituted biaryl compounds, which are important structures in many areas of chemistry. researchgate.net The ability to control the reaction to achieve mono- or di-arylation makes this method particularly powerful for creating complex, poly-arylated systems. researchgate.net

Table 4: Key Parameters for Suzuki-Miyaura Coupling

| Component | Role | Common Examples |

| Aryl Halide | Electrophile | This compound |

| Organoboron Reagent | Nucleophile | Phenylboronic acid |

| Catalyst | Pd(0) source | [Pd(PPh₃)₄], Pd(OAc)₂ |

| Base | Activates boronic acid | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Reaction Medium | Toluene (B28343), Dioxane, DMF |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and assessing the purity of 3,5-dibromo-2-hydroxybenzoic acid. In the ¹H NMR spectrum of 3,5-dibromo-2-hydroxybenzoic acid, recorded in DMSO-d₆, characteristic peaks are observed at approximately δ 13.1 for the carboxylic acid proton, δ 10.5 for the hydroxyl proton, and δ 7.8 for the aromatic protons. The presence of two bromine atoms on the aromatic ring influences the chemical shifts of the remaining protons.

¹³C NMR spectroscopy further corroborates the structure by identifying all carbon atoms in the molecule. The deshielding effect of the bromine substituents is evident in the chemical shifts of the carbon atoms to which they are attached (C3 and C5), which appear at around 115 ppm. The signals for the carboxyl carbon and the carbon bearing the hydroxyl group are also clearly distinguishable.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for 3,5-Dibromo-2-hydroxybenzoic Acid in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~13.1 | - |

| Hydroxyl (OH) | ~10.5 | - |

| Aromatic (CH) | ~7.8 | - |

| C3 & C5 | - | ~115 |

Data sourced from reference .

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in 3,5-dibromo-2-hydroxybenzoic acid. The IR spectrum exhibits a strong absorption band in the region of 1680 cm⁻¹ which is characteristic of the C=O stretching vibration of the carboxylic acid group. Additionally, a broad absorption band is observed between 3200 and 3400 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. The presence of these distinct peaks provides clear evidence for the key functional groups within the molecule.

Table 2: Characteristic IR Absorption Bands for 3,5-Dibromo-2-hydroxybenzoic Acid

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Carboxylic Acid (C=O) | Stretching | ~1680 |

| Hydroxyl (O-H) | Stretching | 3200-3400 |

Data sourced from reference .

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of 3,5-dibromo-2-hydroxybenzoic acid, which aids in its structural confirmation. The electron ionization mass spectrum of 3,5-dibromo-2-hydroxybenzoic acid is available in the NIST WebBook. nist.gov High-resolution mass spectrometry (HRMS) can confirm the molecular weight with high accuracy. In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is readily detected. The fragmentation pattern typically involves the loss of the carboxyl group and successive loss of bromine atoms, which is characteristic of halogenated benzoic acids.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 3,5-dibromo-2-hydroxybenzoic acid has been determined by single-crystal X-ray diffraction. nih.gov The analysis reveals the presence of a strong intramolecular O—H···O hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. nih.gov In the solid state, molecules of 3,5-dibromo-2-hydroxybenzoic acid form hydrogen-bonded dimers through intermolecular O—H···O interactions. nih.gov These dimers are further organized into zigzag one-dimensional molecular tapes via C—H···Br interactions and π–π stacking, with an interplanar separation of 3.42 Å. nih.gov The molecule is essentially planar, with a mean deviation of 0.014 Å for the non-hydrogen atoms. nih.gov

The crystal structure of ethyl 3,5-dibromo-2-hydroxybenzoate has also been reported. The crystallographic data provides detailed insights into the solid-state conformation of this ester derivative. The structure of methyl this compound has also been a subject of study.

Table 3: Selected Crystallographic Data for 3,5-Dibromo-2-hydroxybenzoic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 10.770 (3) |

| b (Å) | 11.082 (3) |

| c (Å) | 14.879 (4) |

| β (°) | 105.606 (3) |

| V (ų) | 1710.4 (8) |

| Z | 8 |

Data sourced from reference nih.gov.

Analysis of Intramolecular Hydrogen Bonding (O—H⋯O=C)

A significant feature of the this compound molecule is the presence of a strong intramolecular hydrogen bond. nih.govnih.gov This bond forms between the hydrogen atom of the hydroxyl group (-OH) at the second position and the oxygen atom of the carbonyl group (C=O) of the carboxylic acid moiety. nih.govnih.gov This interaction is crucial in stabilizing the planar conformation of the molecule. X-ray crystallography data has confirmed the existence of this intramolecular O—H⋯O hydrogen bond. The formation of this bond results in a nearly planar six-membered pseudoaromatic ring, which significantly contributes to the molecule's stability.

Investigation of Intermolecular Interactions: Hydrogen-Bonded Dimer Formation (O—H⋯O), C—H⋯Br Interactions, and π–π Stacking

Beyond the intramolecular forces, the crystal structure of this compound is further stabilized by a network of intermolecular interactions. The molecules aggregate to form hydrogen-bonded dimers through O—H⋯O interactions between the carboxylic acid groups of adjacent molecules. nih.govnih.gov

The crystal packing is also influenced by C—H⋯Br interactions, which contribute to the formation of zigzag one-dimensional molecular tapes. nih.govnih.gov Furthermore, π–π stacking interactions are observed, with an interplanar separation of 3.42 Å, which completes the crystal structure. nih.govnih.gov These stacking interactions enhance the thermal stability of the compound.

Computational Chemistry Approaches to Molecular Structure and Properties

Computational chemistry provides powerful tools to supplement experimental findings and offer deeper insights into the molecular structure and properties of this compound.

Density Functional Theory (DFT) Calculations for Structural Parameters and Electronic Properties (HOMO/LUMO)

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of molecules. For derivatives of this compound, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have been employed to optimize the molecular geometry. mdpi.com These calculations provide theoretical values for bond lengths and angles that are in good agreement with experimental data. nih.gov

DFT is also instrumental in determining electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.comscirp.org The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability of a molecule. researchgate.net For a related compound, ethyl 3,5-dibromo-4-hydroxybenzoate (B1263476), the HOMO-LUMO gap was calculated to be 5.2 eV, indicating moderate electronic stability. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can highlight electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

Below is a table showcasing typical computational parameters obtained from DFT calculations for a related brominated hydroxybenzoate derivative:

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.6 eV |

| Dipole Moment | 4.2 Debye |

Data for ethyl 3,5-dibromo-4-hydroxybenzoate.

Hartree-Fock (HF) Methods for Quantum Chemical Analysis

The Hartree-Fock (HF) method is another foundational quantum chemical approach used for molecular analysis. epstem.net While often considered less accurate than DFT for certain properties due to its neglect of electron correlation, HF methods are valuable for providing a baseline understanding of molecular orbitals and electronic structure. researchgate.net In comparative studies, results from HF calculations are often scaled to better match experimental vibrational frequencies. researchgate.net For some systems, optimized geometric parameters obtained by the HF method show excellent agreement with experimental values. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the flexibility and preferred shapes of molecules. chemrxiv.org Computational methods can be used to map the potential energy surface (PES) by systematically changing key dihedral angles. worldscientific.com This allows for the identification of the most stable conformers (energy minima) and the transition states between them. For molecules with rotatable bonds, like the hydroxyl and carboxyl groups in this compound, this analysis reveals the energetic landscape governing their orientation. The stability conferred by the intramolecular hydrogen bond in this compound would be represented as a deep well on its potential energy surface.

Prediction of Reactivity Indices and Molecular Descriptors

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated. These indices, derived from conceptual DFT, help in predicting the chemical reactivity and kinetic stability of a molecule. Important descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer.

Global Softness (S): The reciprocal of global hardness, indicating the capacity of a molecule to receive electrons.

These descriptors are valuable in understanding the interaction of this compound in various chemical environments.

Coordination Chemistry of 3,5 Dibromo 2 Hydroxybenzoate Ligands

Complexation with Organotin(IV) Compounds

Organotin(IV) carboxylates are an important class of compounds with diverse applications and interesting structural features. nih.gov The complexation of 3,5-dibromo-2-hydroxybenzoate with organotin(IV) moieties, such as tricyclohexyltin(IV), provides insight into the coordination behavior of this halogenated ligand.

The synthesis of the title compound, tricyclohexyl(3,5-dibromo-2-hydroxybenzoato-κO)tin(IV), is achieved through the reaction of tricyclohexyltin hydroxide (B78521) with 2-hydroxy-3,5-dibromobenzoic acid. nih.gov The process involves refluxing the reactants in toluene (B28343) with azeotropic removal of water, followed by purification via recrystallization. nih.gov

X-ray crystallographic analysis reveals that the compound crystallizes in the monoclinic space group. nih.gov The key crystal data and structural refinement details are summarized in the table below.

| Parameter | Value |

| Formula | C₂₅H₃₆Br₂O₃Sn |

| Molecular Weight | 663.05 |

| Crystal System | Monoclinic |

| a (Å) | 9.4912 (13) |

| b (Å) | 17.640 (2) |

| c (Å) | 18.0655 (18) |

| β (°) | 117.200 (5) |

| Volume (ų) | 2690.1 (5) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 295 |

| Data sourced from reference nih.gov |

An intramolecular O—H···O hydrogen bond is observed between the uncoordinated carboxylate oxygen atom and the phenolic hydroxyl group. nih.gov

In the tricyclohexyl(3,5-dibromo-2-hydroxybenzoato-κO)tin(IV) complex, the tin (Sn) atom is four-coordinate, exhibiting a distorted tetrahedral geometry with a Sn(C₃O) core. nih.gov The this compound ligand coordinates to the tin center in a monodentate fashion through one of the carboxylate oxygen atoms. nih.gov This monodentate coordination is evidenced by the significant difference in the C-O bond lengths of the carboxylate group, with the coordinated C-O bond (1.294 (7) Å) being longer than the uncoordinated C=O bond (1.227 (7) Å). nih.gov

A weak intramolecular interaction exists between the tin atom and the uncoordinated carboxylate oxygen atom, with an Sn···O distance of 2.962 (2) Å. nih.gov This interaction contributes to the distortion of the tetrahedral geometry around the tin atom, causing the C1—Sn1—C7 angle to widen to 116.2 (2)° and the O2—Sn1—C13 angle to narrow to 94.9 (2)°. nih.gov The bond dimensions around the tin atom are comparable to those found in other tricyclohexyltin benzoate (B1203000) structures. nih.gov

| Selected Bond Lengths (Å) | Value | **Selected Bond Angles (°) ** | Value |

| Sn—O2 | 2.086 (4) | O2—Sn1—C13 | 94.9 (2) |

| Sn—C1 | 2.132 (6) | O2—Sn1—C1 | 108.6 (2) |

| Sn—C7 | 2.144 (6) | C1—Sn1—C7 | 116.2 (2) |

| Sn—C13 | 2.138 (6) | O2—Sn1—C7 | 108.8 (2) |

| O1—C19 | 1.227 (7) | C1—Sn1—C13 | 112.9 (2) |

| O2—C19 | 1.294 (7) | C7—Sn1—C13 | 114.2 (2) |

| Data sourced from reference nih.gov |

Synthesis and X-ray Structural Characterization of Tricyclohexyl(3,5-dibromo-2-hydroxybenzoato-κO)tin(IV)

General Principles of Metal-Ligand Binding in Halogenated Hydroxybenzoates

The binding of metal ions to ligands is a fundamental aspect of coordination chemistry. wikipedia.org In the case of halogenated hydroxybenzoates, the nature of the metal-ligand interaction is influenced by several factors, including the presence of both hydroxyl and carboxylate functional groups, as well as the halogen substituents on the aromatic ring.

Influence of Halogen Substituents on Coordination Behavior and Stability Constants

The identity and position of halogen substituents on a hydroxybenzoate ligand can significantly impact its coordination behavior and the stability of the resulting metal complexes. The electron-withdrawing nature of halogens can affect the electronic properties of the ligand, which in turn influences the strength of the metal-ligand bonds. mdpi.com

Studies on related systems have shown that the size of the halogen substituent can exert a steric influence, affecting the coordination geometry and potentially stabilizing certain spin states of the metal ion. mdpi.com For example, increasing the size of the halogen substituent has been shown to stabilize the high-spin state in some iron complexes. mdpi.com Furthermore, halogen atoms can engage in intramolecular interactions with the metal center or other parts of the complex, as seen in the case of intramolecular Al-Br interactions that can hinder certain reaction pathways. nih.gov The ability of halogens to form halogen bonds can also play a crucial role in the supramolecular assembly of coordination compounds in the solid state. mdpi.com The substitution of hydrogen with halogens like chlorine or bromine in other classes of compounds has been noted to alter their biological potency, suggesting that halogenation is a key factor in molecular recognition and interaction with biological targets. nih.gov

Biochemical and Mechanistic Studies in Vitro

Enzyme Inhibition and Modulation Investigations

The structural features of 3,5-dibromo-2-hydroxybenzoate, particularly its halogenated salicylic (B10762653) acid core, suggest its potential to interact with and modulate the activity of various enzymes. The bromine atoms and hydroxyl group can participate in hydrogen and halogen bonding with proteins, potentially inhibiting enzyme function by binding to active sites.

In Vitro Assays for Inhibition of Carbohydrate-Hydrolyzing Enzymes (e.g., α-Glucosidase, α-Amylase) by Related Analogues

Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy for managing postprandial hyperglycemia, a factor in type 2 diabetes. nih.govscielo.br These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. nih.gov Several studies have investigated the inhibitory potential of brominated compounds and other related analogues against these enzymes.

Natural brominated metabolites isolated from marine sources have demonstrated notable in vitro α-glucosidase inhibitory properties. nih.gov For instance, a study on compounds from the marine macro brown alga Dictyopteris hoytii found that several brominated metabolites had IC₅₀ values ranging from 30.5 to 659.78 μM against α-glucosidase. nih.gov Prenylated p-hydroxybenzoic acid derivatives have also been identified as α-glucosidase inhibitors, with IC₅₀ values ranging from 34.03 to 106.10 μg/mL. nih.gov Furthermore, novel synthetic derivatives containing a 4-bromobenzoyl group have shown potent α-glucosidase inhibition, with some compounds exhibiting IC₅₀ values significantly lower than the standard drug, acarbose. mdpi.com

Salicylic acid, the parent compound of this compound, has been identified as a potent inhibitor of salivary α-amylase from the insect pest Chilo partellus. Kinetic studies revealed that salicylic acid acts as a mixed non-competitive-competitive inhibitor of this enzyme. Flavonoids and other phenolic compounds are also widely studied as α-amylase inhibitors. nih.gov

Table 1: In Vitro α-Glucosidase Inhibition by Analogues Related to this compound This table is interactive. Click on the headers to sort.

| Compound/Derivative Class | Enzyme | IC₅₀ Value | Source Organism/Type | Reference |

|---|---|---|---|---|

| Brominated Metabolite (Compound 7) | α-Glucosidase | 30.5 ± 0.41 μM | Dictyopteris hoytii | nih.gov |

| Brominated Metabolite (Compound 2) | α-Glucosidase | 234.2 ± 4.18 µM | Dictyopteris hoytii | nih.gov |

| 2-(3-(4-bromobenzoyl)...acetamide (12a) | α-Glucosidase | 18.25 μM | Synthetic | mdpi.com |

| 2-(3-(4-bromobenzoyl)...acetamide (12d) | α-Glucosidase | 20.76 μM | Synthetic | mdpi.com |

| Prenylated p-hydroxybenzoic acid derivs. | α-Glucosidase | 34.03 - 106.10 μg/mL | Oberonia ensiformis | nih.gov |

General Enzyme Inhibitor Applications for Related Compounds

Beyond carbohydrate metabolism, analogues of this compound have been investigated as inhibitors of other key enzymes.

A related compound, 3,5-dibromo-4-hydroxybenzoic acid, is noted for its potential as an enzyme inhibitor, including activity against Cytochrome P450 enzymes. exsyncorp.com Its ethyl ester, ethyl 3,5-dibromo-4-hydroxybenzoate (B1263476), has been shown to inhibit 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in steroid metabolism. Another related structure, (Z)-3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one, was identified as an inhibitor of the shikimate pathway, which is crucial for the biosynthesis of aromatic compounds in various organisms. google.com

Receptor Interaction Studies in Model Systems

The ability of halogenated aromatic compounds to interact with nuclear receptors is a significant area of research. Thyroid hormone receptors and endothelin receptors are two such targets where related compounds have shown activity.

Investigation of Antagonistic Effects on Thyroid Hormone Receptors by Related Compounds

Thyroid hormone receptors (TRs) are nuclear receptors that regulate gene expression and are critical for metabolism, growth, and development. unipi.ituniprot.orgnih.gov Compounds that can modulate TR activity are of significant therapeutic interest. Several compounds structurally related to this compound have been found to interact with TRs.

Bromine itself can interfere with thyroid function, possibly by competitively inhibiting iodide transport into the thyroid gland. nih.gov More specifically, synthetic compounds featuring a dibrominated phenyl ring have been developed as high-affinity TR antagonists. For example, one antagonist showed IC₅₀ values of 36 nM and 22 nM for TRα and TRβ, respectively. medchemexpress.com Another cell-permeable antagonist demonstrated an IC₅₀ of 1.5 µM in HeLa cells, effectively blocking the interaction between TRα and a nuclear receptor coactivator. merckmillipore.com The crystal structure of the human TRβ ligand-binding domain has been resolved in a complex with a dibrominated antagonist, revealing the molecular basis of its inhibitory action. rcsb.org Conversely, other related structures, such as Eprotirome, which also contains a 3,5-dibromo-phenyl group, act as TRβ-selective agonists. unipi.it

Table 2: In Vitro Thyroid Hormone Receptor (TR) Antagonism by Related Analogues This table is interactive. Click on the headers to sort.

| Compound | Receptor Isoform | Activity | IC₅₀ Value | System/Assay | Reference |

|---|---|---|---|---|---|

| TR antagonist 1 | TRα | Antagonist | 36 nM | - | medchemexpress.com |

| TR antagonist 1 | TRβ | Antagonist | 22 nM | - | medchemexpress.com |

Allosteric Inhibition of Endothelin ETA Receptors

Endothelin receptors, particularly the ETA subtype, are G protein-coupled receptors involved in vasoconstriction and cell proliferation. 7tmantibodies.commdpi.com Blockade of the ETA receptor is a therapeutic strategy for conditions like atherosclerosis and hypertension. mdpi.comnih.gov While various non-peptide antagonists for the ETA receptor have been developed, such as bosentan (B193191) and darusentan, there is currently no specific information in the reviewed literature detailing the allosteric inhibition of endothelin ETA receptors by this compound or its close structural analogues. 7tmantibodies.comnih.gov Research has primarily focused on competitive antagonists that block the binding of endothelin to the receptor. mdpi.comnih.gov

Interactions with Biological Macromolecules and Transport Systems

The interaction of small molecules with transport proteins like serum albumin is a critical determinant of their pharmacokinetic properties. Human serum albumin (HSA) is the most abundant protein in blood plasma and acts as a carrier for numerous compounds. frontiersin.org

Studies have shown that hydroxybenzoates can bind to human serum albumin. nih.gov The binding of various drugs to HSA can be influenced by their specific ring substituents, with hydrophobic and charge-transfer interactions playing a role. nih.govsharif.edu While direct binding studies for this compound with albumin were not found, its structural analogue, 3,5-dibromo-4-hydroxybenzoate (DBHB), is known as an environmental transformation product of the herbicide bromoxynil (B128292). smolecule.comnih.gov The metabolism and transport of DBHB have been studied in microorganisms, where it can be taken up and de-brominated. nih.govnih.gov Additionally, related phenolic compounds have been shown to bind to other macromolecules like bovine hemoglobin. nih.gov The binding of such compounds to plasma proteins like albumin can affect their distribution and bioavailability in the body. frontiersin.org

Protein-Ligand Binding Analysis

The interaction of this compound (also known as 3,5-dibromosalicylic acid) with various proteins has been investigated to understand its biological activity. The core structure, featuring a benzene (B151609) ring, a carboxyl group, a hydroxyl group, and two bromine atoms, allows for a range of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking, which facilitate binding to protein targets. researchgate.net

One area of investigation has been its role as a competitive inhibitor in receptor-ligand interactions. Salicylic acid derivatives are known to interfere with the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, to its receptors. nih.gov Studies have identified 3,5-dibromosalicylic acid as a particularly active compound in this regard, preventing the binding of ET-1 to ETA receptors with an inhibition constant (Kᵢ) of 0.5 mM, making it significantly more potent than aspirin. nih.gov

The compound and its derivatives also demonstrate specific interactions with enzymes. In studies aimed at developing novel inhibitors for the c-di-AMP synthase enzyme, DisA, fragments of a lead compound were tested for their binding affinity. researchgate.net While 3,5-dibromosalicylic acid itself was part of this investigation, its related aldehyde, 3,5-dibromosalicylaldehyde, was found to bind to DisA with an apparent dissociation constant (Kd) of 67 μM, indicating that the bromophenol fragment is a key contributor to the binding. researchgate.net

Furthermore, the acetylated form of the compound, acetyl-3,5-dibromosalicylate, has been used as a specific protein-modifying agent. Research on hemoglobin demonstrated that this reagent can selectively acetylate the ε-amino groups of Lys-99 residues within the α-subunits of hemoglobin. mdpi.com This specificity was enhanced by using an inhibitor, inositol (B14025) hexaphosphate (IHP), to block the more typical binding site in the β-subunits, thereby directing the acetylating agent to the α-subunits. mdpi.com This targeted acylation highlights a direct and specific covalent interaction with the protein. mdpi.comresearchgate.net This modification was shown to inhibit the sickling of erythrocytes, pointing to a significant functional consequence of the protein-ligand interaction. researchgate.netuft.edu.br

Table 1: Examples of Protein-Ligand Interactions for this compound and Derivatives

| Compound | Protein Target | Interaction Type | Binding/Inhibition Constant | Reference |

|---|---|---|---|---|

| This compound | Endothelin A (ETA) Receptor | Competitive Inhibition | Kᵢ = 0.5 mM | nih.gov |

| 3,5-Dibromosalicylaldehyde* | DisA (c-di-AMP synthase) | Non-covalent Binding | Apparent Kd = 67 μM | researchgate.net |

| Acetyl-3,5-dibromosalicylate | Hemoglobin (α-subunits) | Covalent Modification (Acetylation) | Specific to Lys-99 | mdpi.com |

*A structurally related aldehyde derivative.

Competition for Transport Mechanisms (e.g., ATP-Binding Cassette Transporters)

ATP-binding cassette (ABC) transporters are a family of transmembrane proteins responsible for the ATP-powered translocation of a wide variety of substrates across cellular membranes. The modulation of these transporters is a significant area of biochemical research. While direct studies on the interaction between this compound and ABC transporters are limited in the available literature, research on structurally similar compounds provides valuable insights.

Studies have been conducted on various halogenated phenolic compounds, including iodinated salicylates, to assess their effects on membrane transporters. icar.org.in For instance, 3,5-diiodosalicylic acid, a close structural analog of this compound, was investigated for its cytotoxicity and its ability to inhibit membrane ABC transporters. icar.org.in The findings for these related compounds suggest that halogenated salicylates have the potential to interact with and inhibit the function of these transport proteins. However, specific studies are required to confirm and characterize the interaction of this compound with specific ABC transporters like P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).

Antioxidant Mechanisms and Radical Scavenging Activity

Salicylates are recognized for their antioxidant properties, which are believed to contribute to their broader pharmacological effects. unl.edu.ar The primary mechanisms behind this activity include the direct scavenging of reactive oxygen species (ROS), particularly the highly reactive hydroxyl radical (•OH), and the chelation of transition metal ions like iron and copper, which prevents them from catalyzing the formation of ROS via Fenton-type reactions. unl.edu.ar

The antioxidant capacity of phenolic compounds is closely linked to their chemical structure, including the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring. The process of radical scavenging by phenolic antioxidants can occur through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET).

While the general antioxidant mechanisms of salicylates are well-described, specific quantitative data on the radical scavenging activity of this compound is sparse. One study exploring the antioxidant activity of cocrystals involving 3,5-dibromosalicylic acid noted that it exhibited low anti-radical activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, although a specific IC₅₀ value was not reported. researchgate.net For context, the antioxidant activities of salicylic acid and other derivatives have been quantified, demonstrating how structural modifications influence efficacy. For example, the inclusion of salicylic acid within cyclodextrin (B1172386) was shown to increase its DPPH radical elimination ability from 7.33% to 27.83%, an effect attributed to the disruption of intramolecular hydrogen bonding which frees the phenolic hydroxyl group to participate in radical scavenging. nih.gov

Table 2: DPPH Radical Scavenging Activity of Salicylic Acid and a Derivative Complex

| Compound | Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Salicylic Acid | DPPH Scavenging | % Elimination | 7.33% | nih.gov |

| Salicylic Acid/β-Cyclodextrin Complex | DPPH Scavenging | % Elimination | 27.83% | nih.gov |

| This compound | DPPH Scavenging | IC₅₀ | Not Reported (noted as "low activity") | researchgate.net |

Environmental Chemistry Perspectives

Microbial Catabolism and Biotransformation Pathways of Halogenated Hydroxybenzoates

The persistence and potential toxicity of halogenated organic compounds in the environment are of significant concern. Microbial catabolism represents a crucial mechanism for the natural attenuation of these substances. Halogenated hydroxybenzoates, including dibrominated forms, are subject to various microbial degradation strategies, primarily involving the cleavage of carbon-halogen bonds.

Reductive dehalogenation, the process of removing a halogen substituent and replacing it with a hydrogen atom, is a key initial step in the breakdown of many halogenated aromatic compounds. This process can occur under both anaerobic and, less commonly, aerobic conditions.

Anaerobic Reductive Dehalogenation : Studies have demonstrated that microorganisms associated with the marine sponge Aplysina aerophoba can reductively debrominate 3,5-dibromo-4-hydroxybenzoate (B1263476) under anaerobic methanogenic and sulfidogenic conditions. academicjournals.orgacs.org Similarly, the anaerobic bacterium Desulfitobacterium chlororespirans has been shown to use 3,5-dibromo-4-hydroxybenzoate (DBHB) as an electron acceptor for growth, coupling the oxidation of lactate (B86563) to the stoichiometric debromination of DBHB to 4-hydroxybenzoate (B8730719). chemsrc.com This metabolic process was confirmed to be a growth-linked dehalogenation, with doubling times comparable to those on other electron acceptors. chemsrc.com

Aerobic Reductive Dehalogenation : In a notable departure from the typically anaerobic nature of this process, an aerobic strain of Delftia sp. (EOB-17) has been identified that can perform reductive dehalogenation on 3,5-dibromo-4-hydroxybenzoate. This discovery highlights a broader metabolic versatility among aerobic bacteria for degrading halogenated compounds than previously understood.

Beyond reductive dehalogenation, a novel catabolic pathway involving oxidative decarboxylation has been identified for 3,5-dibromo-4-hydroxybenzoate (DBHB). This pathway represents a significant alternative for the aerobic degradation of halogenated para-hydroxybenzoates.

In Pigmentiphaga sp. strain H8, DBHB is catabolized through a three-step process initiated by a specialized enzyme:

Oxidative Decarboxylation : The pathway begins with the conversion of DBHB to 2,6-dibromohydroquinone (B190982) (2,6-DBHQ). This reaction is catalyzed by OdcA, a novel NAD(P)H-dependent flavin monooxygenase. nih.gov This enzyme performs a decarboxylative hydroxylation at the C-1 position of the aromatic ring.

Ring Cleavage : The resulting 2,6-DBHQ is then subjected to ring cleavage by a dioxygenase, OdcB, which produces 2-bromomaleylacetate (B1242220). nih.gov

Reduction : Finally, the intermediate 2-bromomaleylacetate is reduced to β-ketoadipate by a maleylacetate (B1240894) reductase called OdcC. nih.gov

This discovery in Pigmentiphaga sp. strain H8 was the first identification of a 1-monooxygenase responsible for the oxidative decarboxylation of halogenated para-hydroxybenzoates in prokaryotes, expanding our understanding of microbial catabolic diversity.

The efficiency and applicability of microbial degradation depend heavily on the substrate specificity of the involved enzymes. Studies on dehalogenases and monooxygenases reveal that their activity can be highly specific to the type and position of halogen substituents on the aromatic ring.

Specificity of Flavin Monooxygenases : The OdcA enzyme from Pigmentiphaga sp. strain H8, which catalyzes oxidative decarboxylation, exhibits clear substrate preferences. Its activity is dependent on the presence of the 4-hydroxyl group and, crucially, the halogen substituents at the ortho positions (C-3 and C-5). nih.gov The enzyme's activity significantly diminishes when tested with monobrominated analogues of 3,5-dibromo-4-hydroxybenzoate, indicating that the dibrominated structure is a key feature for efficient catalysis.

Specificity in Reductive Dehalogenation : Microbial consortia also demonstrate substrate specificity. Microorganisms from the sponge Aplysina aerophoba were capable of reductively debrominating a range of bromophenols, including 3,5-dibromo-4-hydroxybenzoate, but were unable to transform monochlorinated phenols over a one-year period. academicjournals.orgacs.org Furthermore, Desulfitobacterium chlororespirans readily dehalogenates the herbicide bromoxynil (B128292) and its metabolite DBHB, but it cannot deiodinate the structurally similar herbicide ioxynil (B1672095) unless induced by a different electron acceptor, highlighting its specific enzymatic machinery. chemsrc.com

The table below summarizes the key enzymes and microbial strains involved in the degradation of 3,5-dibromo-4-hydroxybenzoate.

| Microorganism | Compound | Pathway | Key Enzyme(s) | Condition | Reference |

|---|---|---|---|---|---|

| Pigmentiphaga sp. strain H8 | 3,5-Dibromo-4-hydroxybenzoate | Oxidative Decarboxylation | OdcA (Flavin Monooxygenase), OdcB (Dioxygenase), OdcC (Reductase) | Aerobic | nih.gov |

| Desulfitobacterium chlororespirans | 3,5-Dibromo-4-hydroxybenzoate | Reductive Dehalogenation | Not specified (Reductive Dehalogenase implied) | Anaerobic | chemsrc.com |

| Delftia sp. strain EOB-17 | 3,5-Dibromo-4-hydroxybenzoate | Reductive Dehalogenation | Not specified (Dehalogenase implied) | Aerobic | researchgate.net |

| Sponge-associated microorganisms | 3,5-Dibromo-4-hydroxybenzoate | Reductive Dehalogenation | Reductive dehalogenase gene motifs detected | Anaerobic (Methanogenic/Sulfidogenic) | academicjournals.orgacs.org |

Identification of Novel Oxidative Decarboxylation Pathways and Associated Enzymes (e.g., Flavin Monooxygenases)

Role as Environmental Markers for Contamination

3,5-dibromo-4-hydroxybenzoic acid is a known environmental transformation product of several synthetic herbicides, including bromoxynil, bromoxynil octanoate, and bromoxynil potassium. Bromoxynil is a widely used herbicide, and its degradation in the environment leads to the formation of DBHB. nih.gov Consequently, the detection of 3,5-dibromo-4-hydroxybenzoic acid in environmental samples such as soil, groundwater, and even in animal and plant tissues, can serve as a reliable marker for contamination by these brominated herbicides. nih.gov Its presence indicates that the parent herbicide has been introduced into the environment and is undergoing transformation.

Studies on Environmental Fate and Dissipation Mechanisms

The environmental fate of 3,5-dibromo-2-hydroxybenzoate and its isomers is largely dictated by microbial activity. The dissipation of these compounds from contaminated environments relies on the catabolic pathways detailed above.

The primary mechanisms for the environmental breakdown of the well-studied 3,5-dibromo-4-hydroxybenzoate are:

Aerobic and Anaerobic Reductive Dehalogenation : This process removes the bromine atoms, which is often the first and rate-limiting step in detoxification, ultimately leading to non-halogenated aromatic compounds like 4-hydroxybenzoate that can be more easily mineralized. chemsrc.com

Aerobic Oxidative Decarboxylation : This pathway transforms the parent compound into intermediates like 2,6-dibromohydroquinone, which are then funneled into central metabolic pathways such as the β-ketoadipate pathway. nih.gov

These microbial processes are critical for the natural attenuation of these compounds, transforming them into less harmful substances and integrating their carbon into the ecosystem. While this compound has been identified as a photo-oxidation degradation product of other marine metabolites and can be formed during water treatment processes, specific microbial degradation pathways for it are not as well-documented as for its 4-hydroxy isomer.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies for 3,5-Dibromo-2-hydroxybenzoate and its Complex Analogues

The conventional synthesis of this compound involves the direct bromination of salicylic (B10762653) acid, often using bromine in a solvent like acetic acid. nih.govrsc.orgresearchgate.net While effective, this method can present challenges in controlling selectivity and may not be the most environmentally benign approach. Future research is directed towards creating more sophisticated, efficient, and greener synthetic methodologies. This includes the exploration of catalytic systems, such as using aqueous AlBr₃-Br₂ reagents, that offer high efficiency and regioselectivity under milder conditions.

Beyond the parent compound, a significant area of future development lies in the synthesis of complex analogues designed for specific functions. The core structure of this compound serves as a crucial intermediate for more complex molecules. fluorochem.co.uk Research is moving towards advanced organic synthesis techniques, such as site-directed metallation followed by carboxylation, to create a wider array of substituted salicylic acids. lookchem.com These strategies allow for precise installation of various functional groups, leading to derivatives with tailored electronic and steric properties. The development of synthetic routes to produce esterified versions, such as Methyl this compound, or hydrazide derivatives, which show biological activity, highlights the modularity of the parent compound. nih.gov The goal is to build a toolkit of synthetic methods that grant access to a diverse library of analogues for screening in catalysis, medicine, and materials science.

Exploration in Homogeneous and Heterogeneous Catalysis

While direct catalytic applications of this compound are still an emerging field, its molecular structure makes it a highly promising candidate for use in catalysis, particularly as a ligand for metal complexes. The related compound, 3,5-dibromosalicylaldehyde, is a known precursor for Schiff base ligands that coordinate with transition metals like copper, nickel, and zinc to form complexes with potential catalytic applications. researchgate.net This suggests a clear research path for using this compound to create a new family of ligands. The hydroxyl and carboxylate groups can act as a bidentate chelate, binding strongly to a metal center, while the bromine atoms can be used to tune the electronic properties of the resulting catalyst. Such metal complexes could be explored as homogeneous catalysts for a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. tijer.orgrsc.orgresearchgate.net

In the realm of heterogeneous catalysis, the utility of this compound as a building block for Metal-Organic Frameworks (MOFs) opens up possibilities for creating solid-state catalysts. fluorochem.co.uk MOFs are porous crystalline materials where metal ions are connected by organic linkers. acs.org By using this compound as the organic linker, it is possible to design MOFs with specific pore sizes and chemical environments. These materials could be investigated for their catalytic activity in reactions where the framework itself provides active sites or where catalytically active metal species are encapsulated within the pores. The high surface area and tunable nature of these MOFs make them attractive candidates for future research in sustainable, recyclable catalytic systems. mdpi.comcnr.it

Rational Design of Bioactive Analogues with Targeted In Vitro Activities

The known biological activities of this compound and its derivatives provide a strong foundation for the rational design of new therapeutic agents. The parent compound has shown potential antimicrobial and anticancer properties, with its mechanism of action believed to involve the formation of hydrogen and halogen bonds with biological targets like enzymes. nih.gov This ability to interact with biomolecules is a key starting point for medicinal chemists.

Future research will focus on creating analogues with enhanced potency and selectivity for specific biological targets. For instance, studies have shown that modifying the carboxylic acid group to form hydrazides can lead to Schiff bases with moderate antibacterial activity. nih.gov Other research on closely related structures has demonstrated that modifications can yield compounds with herbicidal or cytotoxic effects. fluorochem.co.uk A study on spiropyrrolidine hybrids containing a 3,5-dibromo-4-hydroxyphenyl moiety found potent antimicrobial, antioxidant, and antidiabetic activities, highlighting how complex derivatization can unlock diverse bioactivities. acs.org The rational design of new analogues will involve computational modeling to predict interactions with target proteins, followed by synthesis and in vitro screening. By systematically altering the substituents on the aromatic ring or modifying the carboxyl and hydroxyl groups, researchers aim to develop novel compounds for applications in medicine and agriculture.

| Analogue/Derivative Class | Reported In Vitro Activity | Research Focus |

| Hydrazide Derivatives | Antibacterial | Modification of the carboxyl group to enhance interaction with bacterial targets. nih.gov |

| 3,5-dibromo-p-anisic acid | Moderate cytotoxicity, Herbicidal | Investigation of methylation's effect on bioactivity. fluorochem.co.uk |

| Spiropyrrolidine Hybrids | Antimicrobial, Antioxidant, Antidiabetic | Synthesis of complex heterocyclic hybrids to explore diverse pharmacological profiles. acs.org |

| Pyrrole Derivatives | Antimicrobial | Using the dibromo-hydroxyphenyl scaffold to create analogues of natural products. nih.gov |

Integration of this compound into Advanced Materials Science Research

The integration of this compound into materials science is a promising avenue of research, driven by its rigid structure and multiple functional groups capable of directed intermolecular interactions. The molecule's ability to form one-dimensional "tapes" through hydrogen bonding and π–π stacking interactions is a key feature for building supramolecular assemblies. nih.gov

A primary application in this area is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). fluorochem.co.uk The carboxylate and hydroxyl groups can coordinate with metal ions, while the brominated aromatic ring forms the structural backbone of the framework. These MOFs can be designed to have high porosity and surface area, making them candidates for gas storage and separation applications. Future work will likely focus on synthesizing novel MOFs with this linker and exploring their properties. Furthermore, the bromine atoms on the linker are not merely structural; they offer sites for post-synthetic modification, allowing for the tuning of the MOF's properties or the attachment of other functional molecules. The presence of heavy bromine atoms also suggests potential applications in materials requiring high electron density or even flame-retardant properties, similar to other polybrominated aromatic compounds used in polymers. rsc.org Research into incorporating this compound into novel functional polymers and other crystalline materials could lead to the development of new sensors, adsorbents, or electronic materials.

Q & A

Q. What are the common synthetic routes for 3,5-dibromo-2-hydroxybenzoate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves bromination of 2-hydroxybenzoic acid derivatives. A representative method includes:

Bromination : Reacting 2-hydroxybenzoic acid with bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane under controlled temperatures (0–25°C).

Esterification : Converting the carboxylic acid to its ester using methanol or ethanol in the presence of catalytic sulfuric acid .

Optimization Tips :

- Use anhydrous conditions to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Adjust stoichiometry (e.g., 2.2 equivalents Br₂) to ensure complete di-substitution.

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm bromine substitution patterns (e.g., deshielded aromatic protons at δ 7.8–8.2 ppm) .

- X-ray Crystallography : For unambiguous structural determination, as demonstrated in studies revealing intramolecular hydrogen bonding (O–H⋯O) and π-π stacking (3.42 Å separation) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 295.84).

Advanced Research Questions

Q. How do intermolecular interactions in this compound influence its crystallographic packing and physicochemical properties?

Answer: The crystal structure (space group P2₁/c) exhibits:

- Hydrogen-bonded dimers : Formed via O–H⋯O interactions (2.65 Å bond length), contributing to thermal stability .

- C–H⋯Br contacts : Stabilize one-dimensional molecular tapes (3.42 Å separation).

- π-π stacking : Enhances solubility in aromatic solvents.

Implications : These interactions affect melting point (110–112°C) and solubility profiles, critical for formulation studies .

Q. What challenges arise in resolving structural ambiguities of this compound using X-ray diffraction, and how can they be addressed?

Answer: Challenges :

- Heavy atom (Br) effects causing absorption errors.

- Twinning or disorder in crystals.

Solutions : - Use SHELXL for refinement: Leverage its robust handling of absorption corrections and anisotropic displacement parameters .

- Collect high-resolution data (e.g., synchrotron radiation) to mitigate twinning .

Q. How can computational methods complement experimental data in predicting reactivity or biological activity?

Answer:

- DFT Calculations : Predict electrophilic aromatic substitution sites (e.g., para to -OH group) for further functionalization.

- Molecular Docking : Study interactions with biological targets (e.g., enzymes like GroEL/ES), guided by structural analogs in antibacterial studies .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthesis yields (e.g., 65% vs. 85%) for this compound derivatives?

Answer:

- Variable Factors : Purity of starting materials, solvent choice (DMSO vs. DMF), and reaction time.

- Mitigation Strategies :

Methodological Tables

Table 1. Key Crystallographic Data for 3,5-Dibromo-2-hydroxybenzoic Acid

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.42 Å, b = 12.01 Å, c = 9.85 Å |

| R factor | 0.031 |

| π-π stacking distance | 3.42 Å |

Table 2. Common Synthetic Byproducts and Mitigation

| Byproduct | Cause | Prevention Strategy |

|---|---|---|

| Mono-brominated analog | Insufficient Br₂ | Use excess Br₂ (2.2 eq.) |

| Ester hydrolysis | Moisture | Anhydrous conditions, molecular sieves |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.